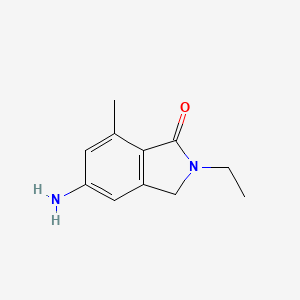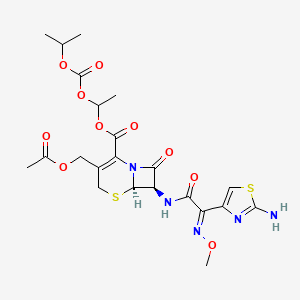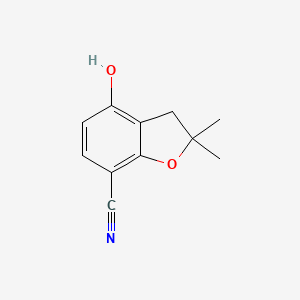
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran compounds are widely recognized for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its specific functional groups, offers a range of possibilities for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate, followed by reduction of the nitro group . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, involves scalable synthetic routes that prioritize efficiency and cost-effectiveness. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with high yield and minimal side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuranones, while reduction of the nitrile group can produce benzofuranamines .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile involves interactions with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Benzofuran derivatives: Such as psoralen and 8-methoxypsoralen, used in treating skin diseases.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A natural compound with antimicrobial properties.
Uniqueness: 4-Hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile stands out due to its specific functional groups, which confer unique chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C11H11NO2/c1-11(2)5-8-9(13)4-3-7(6-12)10(8)14-11/h3-4,13H,5H2,1-2H3 |
InChI-Schlüssel |
GWKVLXBFPXDAIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC(=C2O1)C#N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


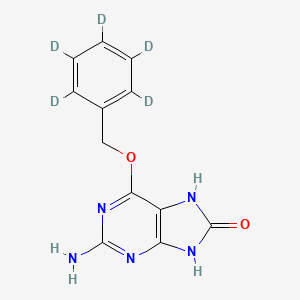
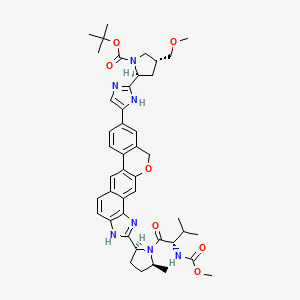
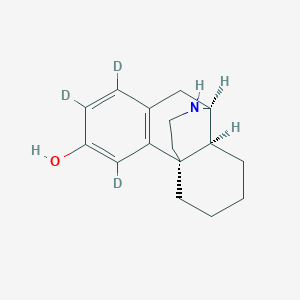





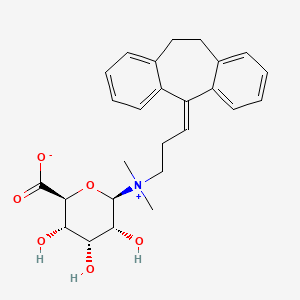
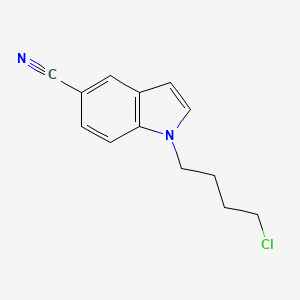
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
